molecular formula C13H15NO4 B8677426 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde

3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde

Cat. No.: B8677426
M. Wt: 249.26 g/mol
InChI Key: YZAHUZSKFGCQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a morpholinylcarbonylmethoxy group

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde

InChI

InChI=1S/C13H15NO4/c15-9-11-2-1-3-12(8-11)18-10-13(16)14-4-6-17-7-5-14/h1-3,8-9H,4-7,10H2

InChI Key

YZAHUZSKFGCQJN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde typically involves the reaction of benzaldehyde with morpholine and a suitable carbonylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: 3-[4-Morpholinylcarbonylmethoxy]benzoic acid.

    Reduction: 3-[4-Morpholinylcarbonylmethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, known for its characteristic almond-like odor and wide range of applications.

    4-Morpholinylbenzaldehyde: A similar compound with a morpholine group directly attached to the benzaldehyde moiety.

    3-Methoxybenzaldehyde: A compound with a methoxy group at the meta position relative to the aldehyde group.

Uniqueness: 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde is unique due to the presence of both a morpholinylcarbonyl and a methoxy group, which confer distinct chemical and biological properties.

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